molecular formula C12H10N2O6S B13793200 4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid CAS No. 64789-21-5

4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid

Cat. No.: B13793200
CAS No.: 64789-21-5
M. Wt: 310.28 g/mol
InChI Key: QFFXDEONIZXXTB-UHFFFAOYSA-N
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Description

4-(2,3,4-Trihydroxyphenylazo)benzenesulfonic acid is an organic compound with the molecular formula C12H10N2O6S. It is a derivative of benzenesulfonic acid and contains an azo group (-N=N-) linking a trihydroxyphenyl group to a benzenesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-Trihydroxyphenylazo)benzenesulfonic acid typically involves the diazotization of 2,3,4-trihydroxyaniline followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments to facilitate the diazotization process and subsequent coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4-Trihydroxyphenylazo)benzenesulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3,4-Trihydroxyphenylazo)benzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3,4-Trihydroxyphenylazo)benzenesulfonic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trihydroxyazobenzene-4’-sulfonic acid
  • 2,3,4-Trihydroxy-4’-sulfoazobenzene
  • Benzenesulfonic acid, 4-[2-(2,3,4-trihydroxyphenyl)diazenyl]-

Uniqueness

4-(2,3,4-Trihydroxyphenylazo)benzenesulfonic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. The presence of both the azo and sulfonic acid groups allows for diverse applications in various fields, making it a versatile compound .

Properties

CAS No.

64789-21-5

Molecular Formula

C12H10N2O6S

Molecular Weight

310.28 g/mol

IUPAC Name

4-[(2,3,4-trihydroxyphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C12H10N2O6S/c15-10-6-5-9(11(16)12(10)17)14-13-7-1-3-8(4-2-7)21(18,19)20/h1-6,15-17H,(H,18,19,20)

InChI Key

QFFXDEONIZXXTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)O)O)O)S(=O)(=O)O

Origin of Product

United States

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